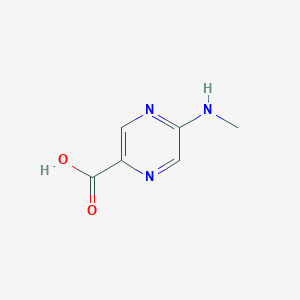
5-(Methylamino)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with the CAS Number: 1339179-12-2 . It has a molecular weight of 153.14 . It is used as an intermediate of the lipid-lowering drug amoximus .
Synthesis Analysis
This compound can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .Molecular Structure Analysis
The linear formula of this compound is C6H7N3O2 . For more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
The major formation of pyrazines occurs during heating of food . There is very little information available on the degradation of these compounds .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Synthesis and Biological Evaluation
Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Notably, derivatives have shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains, with specific compounds demonstrating high levels of inhibition. These findings underline the potential of pyrazine derivatives as therapeutic agents against bacterial infections (Doležal et al., 2006).
Cytotoxicity and Antitumor Activities
Derivatives of 5-(Methylamino)pyrazine-2-carboxylic acid have been assessed for their cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. The structural and functional modifications of these compounds have led to significant cytotoxic activities, highlighting their potential as cancer therapeutic agents (Hassan et al., 2014).
Antimicrobial and Antiviral Effects
Research has also focused on the antimicrobial and antiviral effects of pyrazine derivatives. Some compounds have demonstrated promising activities against a range of microbial strains and viruses, including influenza A virus, offering insights into the development of new antiviral drugs (Hebishy et al., 2020).
Applications in Material Science
Beyond biomedical applications, pyrazine derivatives have been explored for their use in material science, particularly in the development of fluorescent tracer agents for medical diagnostics. Hydrophilic pyrazine dyes have shown potential as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR), indicating their utility in renal function assessment (Rajagopalan et al., 2011).
Quantum Chemical Studies and Noncovalent Interactions
Quantum chemical studies and analysis of noncovalent interactions have been conducted on pyrazine derivatives to understand their structural and reactive properties. These studies contribute to the rational design of new compounds with desired biological activities, enhancing the development of novel therapeutic and diagnostic agents (Sebastian et al., 2016).
Safety and Hazards
The safety information for 5-(Methylamino)pyrazine-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
将来の方向性
特性
IUPAC Name |
5-(methylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNLGXWAVJKURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

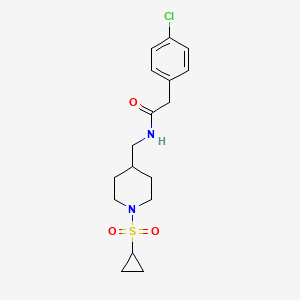

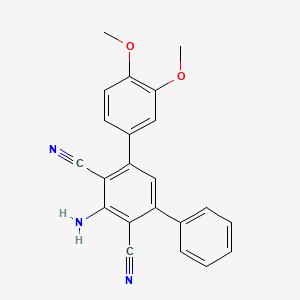
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2739294.png)

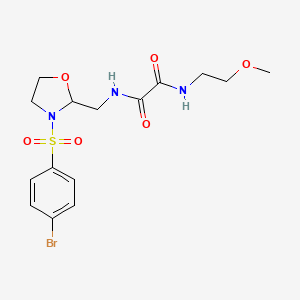
![5-bromo-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]furan-2-carboxamide](/img/structure/B2739299.png)
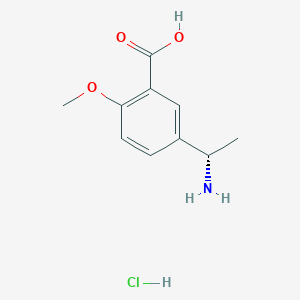
![{[(3-Chloro-4-fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2739303.png)
![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
![1-(4-Methoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)
![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)
![[Cyclohexyl(ethyl)carbamoyl]methyl 1-(prop-2-yn-1-yl)piperidine-4-carboxylate](/img/structure/B2739312.png)
![Benzo[d]thiazol-2-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2739313.png)